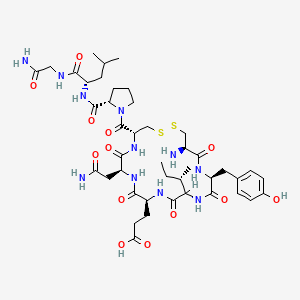
1-(Dimethoxymethyl)-2,3-dimethoxybenzene
Vue d'ensemble
Description
Compounds like “1-(Dimethoxymethyl)-2,3-dimethoxybenzene” belong to a class of organic compounds known as ethers. Ethers are compounds containing an oxygen atom bonded to two alkyl or aryl groups . They are widely used in organic synthesis and in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “1-(Dimethoxymethyl)-2,3-dimethoxybenzene” are not available, ethers can generally be synthesized through the reaction of alcohols in the presence of acid catalysts . Another common method is the Williamson ether synthesis, which involves the reaction of a metal alkoxide with a primary haloalkane or a sulfonate ester .Molecular Structure Analysis
The molecular structure of ethers typically involves an oxygen atom connected to two carbon atoms forming an R-O-R’ structure . The exact structure of “1-(Dimethoxymethyl)-2,3-dimethoxybenzene” would depend on the specific locations of the methoxy (OCH3) and dimethoxymethyl (CH2(OCH3)2) groups on the benzene ring .Chemical Reactions Analysis
Ethers are generally quite stable and unreactive. They can act as Lewis bases, with the oxygen atom donating a pair of electrons. They can also undergo reactions such as cleavage and autoxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(Dimethoxymethyl)-2,3-dimethoxybenzene” would depend on its specific structure. Ethers generally have higher boiling points than alkanes due to their polarity, but lower than alcohols due to the absence of hydrogen bonding .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
A study focused on the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, showcasing its utility in synthesizing sulfur-functionalized quinone derivatives. This research underscores the compound's role in facilitating diverse chemical transformations, leading to the creation of novel molecules with potential applications in various domains (Aitken et al., 2016).
Materials Science
Dimethoxybenzene derivatives have been highlighted for their application as catholyte materials in non-aqueous redox flow batteries. These compounds, including variations like 1,4-dimethoxybenzene, demonstrate high open-circuit potentials and electrochemical reversibility, making them ideal for energy storage solutions. The research indicates their significant potential in improving the chemical stability and performance of redox flow batteries (Jingjing Zhang et al., 2017).
Electrochemistry
Further exploring the realm of electrochemistry, the oxidation mechanisms of dimethoxybenzene-based compounds have been studied for their potential as redox shuttles in lithium-ion batteries. These studies provide insights into enhancing overcharge protection through chemical modifications of dimethoxybenzene, underpinning the importance of these compounds in advancing battery technology (Tiantian Li et al., 2011).
Host-Guest Chemistry
In host-guest chemistry, derivatives of dimethoxybenzene have been utilized to synthesize novel macrocyclic molecules, demonstrating unique complexation behaviors with various guest molecules. These findings suggest potential applications in molecular recognition and sensor design, showcasing the compound's versatility in forming complex structures with specific functionalities (Ogoshi et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
1-(dimethoxymethyl)-2,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-12-9-7-5-6-8(10(9)13-2)11(14-3)15-4/h5-7,11H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLKPLOMGRXRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20537247 | |
| Record name | 1-(Dimethoxymethyl)-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20537247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethoxymethyl)-2,3-dimethoxybenzene | |
CAS RN |
59276-32-3 | |
| Record name | 1-(Dimethoxymethyl)-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20537247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one](/img/structure/B3061085.png)








![[(Oxiran-2-yl)methyl]phosphonic acid](/img/structure/B3061102.png)

![N-benzyl-N-{4-[4-(benzylamino)benzyl]phenyl}amine](/img/structure/B3061106.png)
